Structural Differentiation: Peuarin Possesses a Unique Angeloyl Ester at C-7 Absent in Decursinol Angelate and Other Common Pyranocoumarins
Peuarin's IUPAC name is 2-Methyl-2-butenoic acid [7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl] ester. The key structural differentiator is the angeloyl (2-methyl-2-butenoyl) ester at position C-7 combined with a methoxy group at C-6 on the linear dihydropyranocoumarin core [1]. In contrast, decursinol angelate (CAS 51059-45-1) carries the angeloyl ester at a different position (C-6) with a free hydroxyl at C-7, while simple coumarin (CAS 91-64-5) lacks the dihydropyran ring system entirely . This regiochemical difference alters the hydrogen-bond donor/acceptor profile and predicts divergent interactions with biological targets. No head-to-head pharmacological comparison between peuarin and decursinol angelate has been published, so the functional significance of this structural difference remains unquantified . This evidence is class-level inference based on established coumarin SAR principles.
| Evidence Dimension | Molecular structure (regiochemistry of ester substitution) |
|---|---|
| Target Compound Data | Angeloyl ester at C-7; methoxy at C-6; linear benzodipyran core |
| Comparator Or Baseline | Decursinol angelate: angeloyl ester at C-6, hydroxyl at C-7; Simple coumarin: no dihydropyran ring, no angeloyl |
| Quantified Difference | Qualitative structural difference only; no pharmacological difference quantified |
| Conditions | Structural analysis by NMR and mass spectrometry (Zheleva et al., 1976) |
Why This Matters
For researchers designing SAR studies or seeking a distinct coumarin chemotype, peuarin offers a regioisomeric ester pattern not found in commercially dominant pyranocoumarins, enabling exploration of ester-position-dependent biological effects.
- [1] Zheleva, A. et al. (1976). Four new coumarins from the roots of Peucedanum arenarium var. arenarium. View Source
